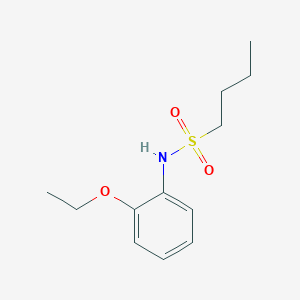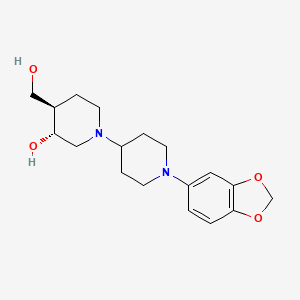
N-(2-ethoxyphenyl)-1-butanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-1-butanesulfonamide, also known as Ebselen, is a small molecule drug that has been extensively studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and is known for its potent antioxidant and anti-inflammatory properties.
Wirkmechanismus
N-(2-ethoxyphenyl)-1-butanesulfonamide exerts its therapeutic effects by modulating various cellular pathways. It acts as a potent antioxidant by scavenging free radicals and reactive oxygen species. N-(2-ethoxyphenyl)-1-butanesulfonamide also inhibits the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been shown to modulate various signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-1-butanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various animal models. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. N-(2-ethoxyphenyl)-1-butanesulfonamide has been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethoxyphenyl)-1-butanesulfonamide has several advantages for lab experiments. It is a small molecule drug that can easily penetrate the cell membrane and exert its effects. N-(2-ethoxyphenyl)-1-butanesulfonamide is also stable and can be easily synthesized in large quantities. However, N-(2-ethoxyphenyl)-1-butanesulfonamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. N-(2-ethoxyphenyl)-1-butanesulfonamide also has a narrow therapeutic window, which may limit its use in clinical settings.
Zukünftige Richtungen
N-(2-ethoxyphenyl)-1-butanesulfonamide has several potential future directions for research. It has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been studied for its potential use in the treatment of COVID-19. Future research could focus on developing N-(2-ethoxyphenyl)-1-butanesulfonamide derivatives with improved pharmacokinetic properties and therapeutic efficacy. N-(2-ethoxyphenyl)-1-butanesulfonamide could also be studied in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-1-butanesulfonamide is a small molecule drug that has been extensively studied for its potential therapeutic applications. It has potent antioxidant and anti-inflammatory properties and has been shown to have potential therapeutic applications in various diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has several advantages for lab experiments, but also has some limitations. Future research could focus on developing N-(2-ethoxyphenyl)-1-butanesulfonamide derivatives with improved pharmacokinetic properties and therapeutic efficacy.
Synthesemethoden
N-(2-ethoxyphenyl)-1-butanesulfonamide can be synthesized by reacting 2-ethoxyphenylamine with 1-chlorobutane and sodium sulfite. The reaction is carried out in the presence of a catalyst such as copper (I) iodide. The resulting product is then purified by recrystallization from ethanol. This method yields N-(2-ethoxyphenyl)-1-butanesulfonamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-1-butanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. It has been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of oxidative stress-related diseases. N-(2-ethoxyphenyl)-1-butanesulfonamide has also been studied for its potential use in the treatment of COVID-19.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-3-5-10-17(14,15)13-11-8-6-7-9-12(11)16-4-2/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHJAMJXOVFLBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-azepanylsulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5488701.png)
![ethyl 5-(4-bromophenyl)-2-(2-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5488713.png)
![5-ethyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B5488721.png)
![5-chloro-N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5488723.png)
![3-[(dimethylamino)methyl]-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-3-pyrrolidinol](/img/structure/B5488730.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-3-methylbenzamide](/img/structure/B5488738.png)
![N-(2-chlorophenyl)-2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B5488742.png)


![3-amino-9H-indeno[1,2-e][1,2,4]triazin-9-one hydrate](/img/structure/B5488765.png)
![2,2-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5488770.png)
![1-(5-chloro-2-thienyl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5488772.png)
![{2-[rel-(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5488776.png)
![4-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-iodophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5488788.png)